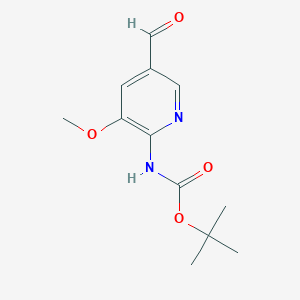

Tert-butyl (5-formyl-3-methoxypyridin-2-YL)carbamate

Description

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

tert-butyl N-(5-formyl-3-methoxypyridin-2-yl)carbamate |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-10-9(17-4)5-8(7-15)6-13-10/h5-7H,1-4H3,(H,13,14,16) |

InChI Key |

LLHJENSKNWUZIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Group on Pyridine Ring

- Dissolve the amino-substituted pyridine in 1,4-dioxane.

- Add di-tert-butyl dicarbonate (1.1–2 equiv).

- Add catalytic DMAP or pyridine.

- Stir at reflux or room temperature until reaction completion (monitored by TLC).

- Concentrate reaction mixture, extract with ethyl acetate, wash sequentially with water, dilute acid, sodium bicarbonate, and brine.

- Dry organic layer and purify by silica gel chromatography.

This method is adapted from the synthesis of tert-butyl (2-methoxypyridin-3-yl)carbamate and related derivatives.

Alternative Synthesis via tert-Butyl Isocyanate

An alternative approach involves direct reaction of the aminopyridine with tert-butyl isocyanate:

- Aminopyridine (e.g., 5-formyl-3-methoxypyridin-2-amine) reacts with tert-butyl isocyanate in an aprotic solvent such as dichloromethane.

- The reaction is catalyzed by bases or proceeds under mild heating.

- This method provides a direct route to the carbamate without the need for Boc2O.

- Purification follows standard chromatographic techniques.

This approach is reported for similar pyridine carbamates, such as tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate.

Reaction Monitoring and Characterization

- TLC Analysis: Reaction progress is monitored by disappearance of the amino starting material and appearance of the carbamate product with distinct Rf values.

- NMR Spectroscopy: Characteristic signals include:

- tert-Butyl singlet (~1.4–1.5 ppm, 9H)

- Methoxy singlet (~3.9 ppm, 3H)

- Formyl proton (~9.8–10.0 ppm, 1H)

- Aromatic protons with shifts depending on substitution pattern.

- IR Spectroscopy: Presence of carbamate carbonyl (~1730 cm⁻¹) and NH stretching (~3400 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C13H17N2O4 (calculated MW ~261 g/mol).

Summary Table of Preparation Parameters for Related Compounds

*Yield extrapolated from closely related analogs.

Research Findings and Notes

- The Boc protection strategy is preferred for its mild conditions and high selectivity, preserving sensitive aldehyde and methoxy groups.

- Reaction times vary depending on solvent and catalyst presence; DMAP accelerates carbamate formation.

- Purification by silica gel chromatography using hexane/ethyl acetate gradients is standard.

- The formyl group remains intact under these conditions, allowing further functionalization post-carbamate formation.

- The methoxy substituent influences the electronic properties of the pyridine ring, potentially affecting reactivity and stability during synthesis.

- No direct preparation reports for the exact compound were found in the most reliable chemical databases, but analogous compounds' methods provide a validated synthetic route.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5-carboxy-3-methoxypyridin-2-ylcarbamate

Reduction: 5-hydroxymethyl-3-methoxypyridin-2-ylcarbamate

Substitution: Various substituted pyridinylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of pyridine-based tert-butyl carbamates allows for tailored reactivity and application. Below is a detailed comparison with key analogs, focusing on substituent effects, molecular properties, and synthetic utility.

Substituent Position and Functional Group Variations

Formyl vs. Bromo/Hydroxy Substituents

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate

- Substituents : 3-OCH₃, 5-CHO.

- Reactivity : The formyl group facilitates nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for imine or hydrazone formation.

- Applications : Widely used in medicinal chemistry for derivatization into bioactive molecules .

Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS 1138443-96-5)

- Substituents : 3-OCH₃, 5-Br.

- Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

- Applications : Key intermediate in synthesizing halogenated pharmaceuticals .

Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2)

- Substituents : 3-OH, 5-Br.

- Reactivity : The hydroxyl group increases polarity, enhancing solubility in polar solvents, while bromo supports coupling reactions.

- Applications : Used in combinatorial chemistry libraries for drug discovery .

Methyl vs. Formyl Substituents

Tert-butyl (5-methoxy-4-methylpyridin-3-yl)carbamate

Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₄ | 252.27 | 3-OCH₃, 5-CHO | Nucleophilic addition, condensation |

| Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | C₁₂H₁₇BrN₂O₃ | 317.18 | 3-OCH₃, 5-Br | Cross-coupling reactions |

| Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | C₁₀H₁₃BrN₂O₃ | 289.13 | 3-OH, 5-Br | Polar functionalization |

| Tert-butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | C₁₂H₁₈N₂O₃ | 238.28 | 4-CH₃, 5-OCH₃ | Steric stabilization |

Data sourced from catalogs and patent literature .

Biological Activity

Tert-butyl (5-formyl-3-methoxypyridin-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with formyl and methoxy groups, which are critical for its biological activity.

Research indicates that this compound may exhibit several pharmacological effects, primarily through the inhibition of key enzymes involved in neurodegenerative diseases. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase , both of which play roles in Alzheimer's disease pathology.

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound can increase the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in conditions like Alzheimer’s disease.

- β-Secretase Inhibition : The inhibition of β-secretase may prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid beta peptide (Aβ1-42). The following findings were reported:

- Cell Viability : At a concentration of 100 μM, the compound showed no cytotoxic effects on astrocytes. When co-treated with Aβ1-42, cell viability improved significantly compared to controls treated only with Aβ1-42.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ1-42 | 43.78 ± 7.17 |

| Aβ1-42 + Compound | 62.98 ± 4.92 |

This suggests that this compound may exert a protective effect against oxidative stress caused by Aβ1-42.

In Vivo Studies

In vivo studies conducted on rat models treated with scopolamine indicated that while this compound showed some protective effects against oxidative stress, it was less effective than established treatments like galantamine. Measurements of malondialdehyde (MDA) levels indicated a reduction in oxidative stress markers when treated with the compound compared to controls.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Neuroprotective Effects : Research has shown that this compound can reduce inflammation markers such as TNF-α in astrocyte cultures exposed to Aβ1-42.

- Cognitive Function Improvement : Animal studies suggest potential improvements in cognitive functions related to memory and learning when administered alongside cognitive impairment models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.